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Introduction

Incontinence-associated dermatitis (IAD) is a prevalent and debilitating inflammatory skin
condition resulting from prolonged exposure to urine and/or feces.[1][2] It presents a significant
clinical challenge, causing patient discomfort and increasing the risk for secondary infections
and pressure injuries.[2] The pathophysiology of IAD is multifactorial, involving a complex
interplay of moisture, chemical irritants, and enzymatic activity that disrupts the skin barrier.
Emerging evidence increasingly points to a critical, yet not fully elucidated, role of the skin
microbiome in the initiation and potentiation of IAD. This technical guide provides an in-depth
exploration of the current understanding of the skin microbiome's involvement in IAD, offering a
resource for researchers, scientists, and drug development professionals. We will delve into the
guantitative changes in the skin microbiota, detail the key inflammatory signaling pathways
activated by this dysbiosis, and provide comprehensive experimental protocols for investigating
these interactions.

Pathophysiology of Incontinence-Associated
Dermatitis

The development of IAD is initiated by the overhydration of the stratum corneum due to
prolonged contact with moisture from urine and feces. This excessive moisture compromises

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1237005?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/39498974/
https://www.youtube.com/watch?v=yw9fqk9OsIw
https://www.youtube.com/watch?v=yw9fqk9OsIw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the skin's barrier function, making it more permeable and susceptible to damage. The chemical
composition of urine and feces introduces further insults.

Urine contributes to an increase in skin surface pH. The physiological pH of the skin is acidic,
typically ranging from 4 to 6, which is crucial for maintaining a healthy skin barrier and
controlling the growth of pathogenic microorganisms.[3] Urea in urine is broken down by
bacterial ureases into ammonia, which elevates the skin's pH into the alkaline range. This
alkaline environment is suboptimal for the activity of enzymes involved in maintaining the skin
barrier and creates a more favorable environment for the growth of pathogenic bacteria.[4][5]

Feces introduce a host of digestive enzymes, including proteases (e.g., trypsin and
chymotrypsin) and lipases, onto the skin. These enzymes, which are normally active in the
digestive tract, become highly destructive to the skin barrier when the pH is elevated.
Proteases degrade key structural proteins in the epidermis, such as filaggrin, while lipases
break down essential lipids in the stratum corneum. This enzymatic degradation further
compromises the skin's barrier function, leading to increased transepidermal water loss
(TEWL) and allowing irritants and microbes to penetrate deeper into the skin, triggering an
inflammatory response.

The Skin Microbiome in Healthy and IAD-Affected
Skin

The skin is colonized by a diverse community of microorganisms, including bacteria, fungi, and
viruses, collectively known as the skin microbiome. In a healthy state, this microbiome is in a
state of eubiosis, or balance, and plays a crucial role in maintaining skin health by competing

with pathogens for resources, producing antimicrobial substances, and modulating the host
immune system.

In the context of IAD, the physiological changes to the skin environment—namely increased
moisture and pH—drive a shift in the microbial community from eubiosis to dysbiosis. This
dysbiosis is characterized by a decrease in overall microbial diversity and an overgrowth of
certain pathogenic or pathobiont microorganisms.

Bacterial Dysbhiosis
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While comprehensive quantitative data specifically for IAD is still emerging, studies on similar
conditions like atopic dermatitis and diaper dermatitis, along with initial findings in IAD, provide
valuable insights into the expected microbial shifts. A hallmark of dysbiotic skin conditions is the
increased relative abundance of Staphylococcus aureus.[6][7][8][9] In healthy skin, S. aureus is
typically absent or present in very low numbers. However, in the compromised environment of
IAD, its colonization is favored. The presence of urease-producing bacteria, such as Klebsiella
pneumoniae and Proteus mirabilis, has also been found to be higher in individuals with IAD.[4]
These bacteria can directly contribute to the elevation of skin pH through the breakdown of
urea. Furthermore, fecal bacteria, such as Enterococcus species, can colonize the
compromised skin, further contributing to the inflammatory milieu. Conversely, a decrease in
the relative abundance of commensal bacteria, such as certain species of Corynebacterium
and Cutibacterium, is often observed in dysbiotic skin conditions.[10][11]

Fungal Dysbiosis

The fungal component of the skin microbiome, or mycobiome, is also altered in IAD. The warm,
moist environment created by incontinence is highly conducive to the growth of yeasts.
Candida albicans, a common commensal fungus, can proliferate and become pathogenic in
IAD, leading to secondary candidiasis, a frequent complication.[12] Studies on diaper
dermatitis have shown a higher abundance of Candida in affected areas.

Quantitative Data on Microbiome Composition

The following tables summarize the expected changes in the skin microbiome in IAD, based on
available data and findings from related inflammatory skin conditions. It is important to note that
further research is needed to establish a definitive microbiome signature for IAD.

Table 1: Relative Abundance of Key Bacterial Genera in Healthy vs. IAD-Affected Skin
(Projected)
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Bacterial Genus

Healthy Skin
(Approx. Relative

IAD-Affected Skin
(Approx. Relative

Potential Role in

IAD
Abundance) Abundance)
) ) ) Pathogen,
Low (dominated by S. High (dominated by S.
Staphylococcus ) o exacerbates
epidermidis) aureus)[6][7][8]1[9] ) _
inflammation
) ] Commensal, potential
Corynebacterium High Low[10][11] )
protective role
) ] ) Commensal, potential
Cutibacterium High Low[10][11] ]
protective role
Variable, may Can be pathogenic in
Streptococcus Moderate ) ) ]
increase[10] compromised skin
) Urease production, pH
Klebsiella Very Low Increased[4] )
elevation
Urease production, pH
Proteus Very Low Increased[4] ]
elevation
Fecal-associated, pro-
Enterococcus Very Low Increased

inflammatory

Note: The relative abundances are estimations based on studies of atopic dermatitis and initial

findings in IAD. The exact percentages can vary significantly between individuals and study

methodologies.

Table 2: Fungal Composition in Healthy vs. IAD-Affected Skin (Projected)
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Healthy Skin IAD-Affected Skin Potential Role in

Fungal Genus
(Presence) (Presence) IAD

Present, may

Malassezia Dominant commensal  decrease in relative Commensal
abundance
] ] Opportunistic
) High (especially C.
Candida Low i pathogen, causes
albicans)[12] ) )
secondary infection
Cladosporium Present Variable Environmental fungus
Alternaria Present Variable Environmental fungus

Key Inflammatory Signaling Pathways

The dysbiotic microbiome in IAD actively contributes to the inflammatory cascade by interacting
with the host's innate immune system. Keratinocytes, the primary cells of the epidermis,
express pattern recognition receptors (PRRs) that recognize microbial-associated molecular
patterns (MAMPS).

TLR2 and TLR4 Activation by Bacteria

Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as
E. coli from fecal contamination, present distinct MAMPSs. Lipoteichoic acid (LTA) from S.
aureus is recognized by Toll-like receptor 2 (TLR2), while lipopolysaccharide (LPS) from Gram-
negative bacteria is recognized by Toll-like receptor 4 (TLR4) on keratinocytes.

Activation of these TLRs initiates a downstream signaling cascade, primarily through the
MyD88-dependent pathway. This leads to the activation of the transcription factor nuclear
factor-kappa B (NF-kB). NF-kB then translocates to the nucleus and induces the expression of
pro-inflammatory cytokines, including interleukin-1 alpha (IL-1a), tumor necrosis factor-alpha
(TNF-0), and interleukin-6 (IL-6). These cytokines orchestrate the inflammatory response by
recruiting immune cells, such as neutrophils and macrophages, to the site of injury, further
amplifying inflammation and tissue damage.
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Bacterial activation of TLR signaling in keratinocytes.

The Role of IL-1a in IAD Pathogenesis

Interleukin-1 alpha (IL-10) is a key cytokine in the initiation of skin inflammation. It is
constitutively expressed by keratinocytes and stored intracellularly. Upon cell stress or damage,
as occurs in IAD due to enzymatic degradation and microbial products, IL-1a is released. This
release of IL-1a acts as a potent "alarmin,” signaling tissue damage and initiating an
inflammatory cascade. The dysbiosis of the skin microbiome in IAD is a significant trigger for
IL-1a release. This, in turn, drives chronic skin inflammation, creating a vicious cycle where
inflammation further compromises the skin barrier, allowing for more microbial proliferation and
deeper penetration of irritants.
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The vicious cycle of IAD pathogenesis.

Experimental Protocols
Skin Sample Collection for Microbiome Analysis

Objective: To collect microbial DNA from the skin surface for downstream analysis (e.g., 16S
rRNA sequencing, shotgun metagenomics).
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Materials:

» Sterile swabs with a synthetic tip (e.qg., flocked nylon)

 Sterile saline or phosphate-buffered saline (PBS)

o Sterile 1.5 mL microcentrifuge tubes

o Sterile gloves

» Skin cleansing solution (e.g., 70% ethanol) for control sites (optional)
Procedure:

o Define the sampling area (e.g., a 4x4 cm square) on the IAD-affected skin and a
corresponding healthy control site on the same individual if possible.

» Moisten the swab tip by dipping it into sterile saline or PBS. Press the swab against the
inside of the tube to remove excess liquid.

o Firmly rub the swab over the defined sampling area for 30-60 seconds, rotating the swab to
ensure all surfaces come into contact with the skin.

o Aseptically break or cut the swab tip and place it into a sterile 1.5 mL microcentrifuge tube.

o Store the samples at -80°C until DNA extraction.

16S rRNA Gene Sequencing and Analysis

Objective: To determine the bacterial composition of the skin microbiome.
Procedure:
o DNA Extraction:

o Use a commercially available DNA extraction kit optimized for low biomass samples (e.g.,
DNeasy PowerSoil Kit, QlAamp DNA Microbiome Kit).

o Follow the manufacturer's protocol, including a bead-beating step to lyse bacterial cells.
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o Include a negative control (a blank swab processed in parallel) to monitor for
contamination.

o PCR Amplification:

o Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial
primers (e.g., 341F and 806R) with lllumina overhang adapters.

o Perform PCR in triplicate for each sample to minimize PCR bias.

o Run the PCR products on an agarose gel to verify amplification.

e Library Preparation and Sequencing:

o Pool the triplicate PCR products for each sample.

o Purify the pooled amplicons using a magnetic bead-based cleanup system.

o Perform a second PCR to attach dual indices and lllumina sequencing adapters.

o Purify the final library and quantify it.

o Pool the libraries from all samples in equimolar concentrations.

o Sequence the pooled library on an Illlumina MiSeq or NovaSeq platform using a 2x300 bp
paired-end sequencing run.

» Bioinformatic Analysis:

[e]

Demultiplex the raw sequencing reads.

(¢]

Perform quality filtering and trimming of the reads using tools like Trimmomatic or
Cutadapt.

o

Use a pipeline such as QIIME 2 or DADAZ to denoise the reads, merge paired-end reads,
and generate amplicon sequence variants (ASVS).

o

Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).
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o Generate a feature table of ASV counts per sample.

o Perform downstream analysis, including alpha diversity (e.g., Shannon, Chaol), beta
diversity (e.g., Bray-Curtis, UniFrac), and differential abundance analysis (e.g., ANCOM,
DESeq2).

Cytokine Analysis from Skin Biopsies

Objective: To quantify the levels of pro-inflammatory cytokines in IAD-affected and healthy skin.

Materials:

Skin punch biopsy tool (e.g., 4 mm)

 Sterile saline

» Homogenization buffer (e.g., PBS with protease inhibitors)

e Bead homogenizer

e Microcentrifuge

o ELISA or multiplex immunoassay kit (e.g., Luminex) for target cytokines (IL-1a, TNF-a, IL-6)

Procedure:

o Sample Collection:
o Obtain a 4 mm punch biopsy from the IAD-affected skin and a healthy control site.
o Immediately place the biopsy in a sterile tube and store it at -80°C.

o Tissue Homogenization:

o Thaw the biopsy on ice.

o Add homogenization buffer and ceramic beads to the tube.

o Homogenize the tissue using a bead homogenizer.
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o Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant containing the protein extract.

e Protein Quantification:

o Determine the total protein concentration of the supernatant using a BCA or Bradford
assay.

o Cytokine Measurement:

o Use a commercial ELISA or multiplex immunoassay kit to measure the concentrations of
IL-1a, TNF-a, and IL-6 in the protein extracts.

o Follow the manufacturer's protocol.
o Normalize the cytokine concentrations to the total protein concentration for each sample.
o Data Analysis:

o Compare the normalized cytokine levels between IAD-affected and healthy skin using
appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

Conclusion and Future Directions

The skin microbiome is an integral component of IAD pathophysiology. The shift from a healthy,
diverse microbiome to a dysbiotic state characterized by reduced diversity and the overgrowth
of pathogens like Staphylococcus aureus and Candida albicans is a key driver of the chronic
inflammation seen in this condition. The activation of innate immune signaling pathways in
keratinocytes by microbial components leads to the production of pro-inflammatory cytokines
that perpetuate skin barrier damage.

For researchers and drug development professionals, targeting the skin microbiome represents
a promising therapeutic avenue for IAD. Strategies may include the development of topical
formulations containing prebiotics, probiotics, or postbiotics to restore a healthy microbial
balance. Additionally, therapies aimed at modulating the host's inflammatory response to the
dysbiotic microbiome, such as inhibitors of TLR signaling or specific cytokines, warrant further
investigation.
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Future research should focus on obtaining more detailed, quantitative data on the IAD-specific
microbiome through multi-omics approaches, including metagenomics, metatranscriptomics,
and metabolomics. This will provide a more complete picture of the functional changes in the
microbiome and its interaction with the host. Elucidating the precise mechanisms by which
specific microbial species and their metabolites contribute to IAD will be crucial for the
development of targeted and effective therapies to alleviate the burden of this common and
distressing condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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